(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that features a thiazolidinone core. This type of compound is often studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazolidinone core: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.
Introduction of the pyrazole moiety: This step might involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Attachment of the phenyl and chlorobenzyl groups: These groups can be introduced through nucleophilic substitution reactions.
Final assembly: The final step would involve the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thioxo group, potentially yielding thiazolidinones or thiazolidines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, the compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to understand the mechanisms of these activities and to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound might be explored as potential drugs. Their efficacy and safety profiles would be evaluated through preclinical and clinical studies.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets could include kinases, transcription factors, or other proteins critical for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core.
Pyrazoles: Compounds featuring the pyrazole ring.
Phenyl derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities not seen in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile building block for synthetic chemistry.
Properties
Molecular Formula |
C30H26ClN3O2S2 |
---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H26ClN3O2S2/c1-2-3-17-33-29(35)27(38-30(33)37)18-23-19-34(24-10-5-4-6-11-24)32-28(23)21-13-15-25(16-14-21)36-20-22-9-7-8-12-26(22)31/h4-16,18-19H,2-3,17,20H2,1H3/b27-18- |
InChI Key |
HOABXMYRRUNEHX-IMRQLAEWSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.